
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H8ClFNO4S. It is a derivative of benzenesulfonic acid and contains both chloro and nitro functional groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of benzene derivatives, followed by chlorination and sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nitrating agents, and sulfonyl chlorides. The reactions typically occur under acidic or basic conditions, with the use of solvents such as dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electrophilic and nucleophilic properties allow it to form covalent bonds with these targets, leading to inhibition or activation of specific biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride: Similar in structure but with additional chloro substituents.
Benzenesulfonic acid derivatives: A broad class of compounds with varying functional groups and applications.
Uniqueness
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to its specific combination of chloro and nitro groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and potential therapeutic applications .
Propriétés
Numéro CAS |
31368-33-9 |
|---|---|
Formule moléculaire |
C14H9ClFNO4S |
Poids moléculaire |
341.7 g/mol |
Nom IUPAC |
4-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9ClFNO4S/c15-14-8-5-12(17(18)19)9-11(14)4-1-10-2-6-13(7-3-10)22(16,20)21/h1-9H/b4-1+ |
Clé InChI |
HHRXMEARGUTXQH-DAFODLJHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)
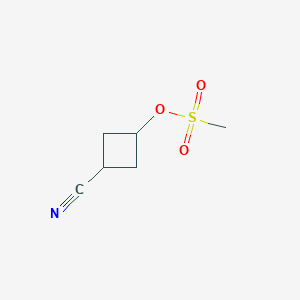

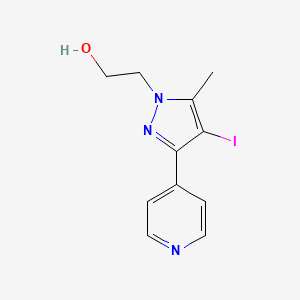
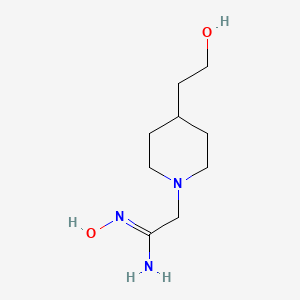
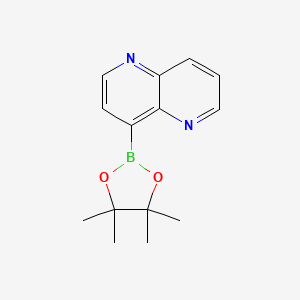
![5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13348220.png)


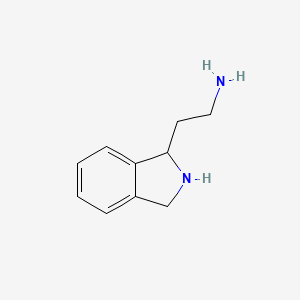

![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)

